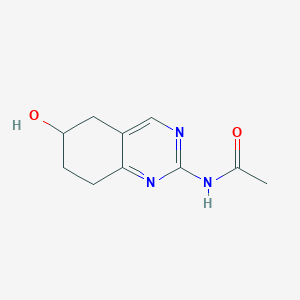

N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide

Description

N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide is a heterocyclic compound featuring a partially saturated quinazoline core substituted with a hydroxy group at position 6 and an acetamide moiety at position 2. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol . The compound’s structure combines the hydrogen-bonding capacity of the hydroxy group with the electron-withdrawing acetamide substituent, making it a candidate for diverse pharmacological applications, though specific biological data remain under investigation.

Properties

IUPAC Name |

N-(6-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-6(14)12-10-11-5-7-4-8(15)2-3-9(7)13-10/h5,8,15H,2-4H2,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNLDFWWQYJHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C2CC(CCC2=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazoline ring. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can modulate various cellular processes .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Pharmacophore Comparisons

Acetamide-Containing Heterocycles Beyond Quinazoline

Table 2: Cross-Heterocycle Comparisons

Key Findings :

- Benzothiazole derivatives (e.g., ) prioritize amino and acetamide groups for hydrogen bonding, similar to the target compound but with distinct ring strain and solubility profiles.

- Carbazole-based analogues (e.g., ) leverage aromatic π-stacking interactions, differing from the partially saturated quinazoline core’s conformational flexibility.

- Thiadiazoles like methazolamide () share sulfonamide pharmacophores but lack the hydroxy-acetamide synergy seen in the target compound.

Crystallographic and Conformational Analyses

- Dihedral Angles : In naphthalene-based acetamide derivatives (e.g., ), dihedral angles between aromatic systems range from 78.32–84.70° , comparable to the target compound’s predicted intramolecular hydrogen-bonding geometry.

- Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are conserved across quinazoline and naphthalene analogues (), suggesting shared solid-state stability mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.